molecular formula C10H11BrN4O2 B414309 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 329695-48-9

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B414309
CAS No.: 329695-48-9
M. Wt: 299.12g/mol
InChI Key: LCUKJIAGXIIGTR-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a 2-methylprop-2-enyl group at the 7th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves the bromination of a suitable purine precursor. One common method involves the reaction of 3-methylxanthine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form the corresponding de-brominated purine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of de-brominated purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the purine ring structure allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    8-Bromo-3-methylxanthine: Similar structure but lacks the 2-methylprop-2-enyl group.

    8-Bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6-dione: Contains a butynyl group instead of a methylprop-2-enyl group.

    8-Bromo-7-(2-butynyl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione: Another derivative with a butynyl group.

Uniqueness: 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to the presence of the 2-methylprop-2-enyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

8-bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h1,4H2,2-3H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUKJIAGXIIGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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